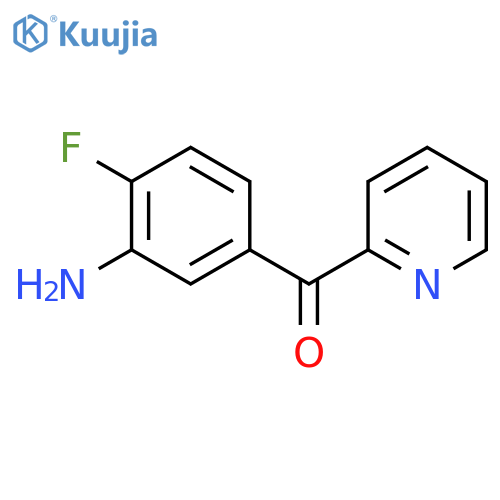Cas no 1106005-41-7 (2-(3-Amino-4-fluorobenzoyl)pyridine)

2-(3-Amino-4-fluorobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(3-amino-4-fluorobenzoyl)pyridine
- (3-amino-4-fluorophenyl)-pyridin-2-ylmethanone
- 2-(3-Amino-4-fluorobenzoyl)pyridine
-
- インチ: 1S/C12H9FN2O/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H,14H2
- InChIKey: GQJZPHNJPFKRFB-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(C2C=CC=CN=2)=O)=CC=1N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 56
2-(3-Amino-4-fluorobenzoyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022005232-500mg |
2-(3-Amino-4-fluorobenzoyl)pyridine |
1106005-41-7 | 97% | 500mg |
$950.60 | 2023-09-04 | |
| Alichem | A022005232-1g |
2-(3-Amino-4-fluorobenzoyl)pyridine |
1106005-41-7 | 97% | 1g |
$1848.00 | 2023-09-04 | |
| Alichem | A022005232-250mg |
2-(3-Amino-4-fluorobenzoyl)pyridine |
1106005-41-7 | 97% | 250mg |
$666.40 | 2023-09-04 |
2-(3-Amino-4-fluorobenzoyl)pyridine 関連文献
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
2-(3-Amino-4-fluorobenzoyl)pyridineに関する追加情報
2-(3-Amino-4-fluorobenzoyl)pyridine: A Comprehensive Overview
The compound 2-(3-Amino-4-fluorobenzoyl)pyridine (CAS No. 1106005-41-7) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound, often abbreviated as AFBP, has garnered attention due to its unique structural properties and versatile applications. In this article, we will delve into its chemical structure, synthesis methods, and recent advancements in its applications, particularly in the realms of pharmaceuticals and electronic materials.
AFBP is characterized by a pyridine ring fused with a benzoyl group, which introduces both aromaticity and functional diversity. The presence of an amino group (-NH2) and a fluorine atom (-F) on the benzene ring enhances its electronic properties, making it an ideal candidate for various chemical reactions. Recent studies have highlighted its role as a building block in the synthesis of advanced materials, such as organic semiconductors and metal-organic frameworks (MOFs). For instance, researchers have successfully utilized AFBP to fabricate high-performance organic field-effect transistors (OFETs), showcasing its potential in next-generation electronic devices.
The synthesis of AFBP typically involves a multi-step process, starting with the preparation of the benzoyl derivative followed by coupling with pyridine. One of the most efficient methods reported in the literature involves the use of Friedel-Crafts acylation to introduce the benzoyl group onto the pyridine ring. This approach not only ensures high yield but also maintains the integrity of the functional groups. Recent advancements in catalytic systems have further optimized this process, reducing reaction times and enhancing selectivity.
One of the most promising applications of AFBP lies in its use as a precursor for bioactive compounds. The amino group on the benzene ring allows for easy modification, enabling the creation of diverse pharmacophores. For example, researchers have explored its potential as an anti-cancer agent by incorporating it into peptide-based drug delivery systems. The fluorine atom, known for its lipophilic properties, enhances drug solubility and bioavailability, making AFBP derivatives highly suitable for therapeutic applications.
In addition to its pharmaceutical applications, AFBP has found utility in the field of materials science. Its ability to form stable coordination bonds with metal ions makes it an excellent ligand for constructing MOFs. Recent studies have demonstrated that AFBP-based MOFs exhibit exceptional gas adsorption capabilities, particularly for CO2 and CH4. These materials hold great promise for addressing global challenges such as carbon capture and energy storage.
The electronic properties of AFBP are another area of intense research interest. The conjugated system formed by the pyridine ring and benzoyl group facilitates efficient charge transport, making it a valuable component in organic electronics. For instance, thin films of AFBP derivatives have been used to fabricate OFETs with high carrier mobility and stability under ambient conditions. These devices are being explored for use in flexible electronics and wearable technologies.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of AFBP. Density functional theory (DFT) calculations have revealed that the amino group significantly alters the molecule's HOMO-LUMO gap, enhancing its redox activity. This understanding has paved the way for tailored modifications to optimize its performance in specific applications.
In conclusion, 2-(3-Amino-4-fluorobenzoyl)pyridine (CAS No. 1106005-41-7) is a versatile compound with immense potential across multiple disciplines. Its unique chemical structure, combined with recent breakthroughs in synthesis and application development, positions it as a key player in future technological advancements. As research continues to uncover new possibilities for this molecule, we can expect even more innovative uses that will further solidify its importance in modern chemistry.
1106005-41-7 (2-(3-Amino-4-fluorobenzoyl)pyridine) 関連製品
- 1805933-15-6(2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde)
- 2309624-10-8(2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)
- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 896344-75-5(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)
- 1807287-69-9(Ethyl 4-cyano-3-fluoro-5-formylbenzoate)
- 2757924-91-5(6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid)
- 127972-17-2(2-(benzyloxy)-5-methylphenylboronic acid)
- 1215034-20-0(2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)
- 898453-58-2(4-{6-4-(4-ethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)



